molecular formula C17H24O4S B14696572 Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid CAS No. 25533-78-2

Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid

Katalognummer: B14696572
CAS-Nummer: 25533-78-2
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: QZESMHUWOJSAPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid typically involves the reaction of cyclodec-5-yn-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in cyclodec-5-yn-1-ol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

    Oxidation: Formation of cyclodec-5-yn-1-one or cyclodec-5-yn-1-carboxylic acid.

    Reduction: Formation of cyclodec-5-en-1-ol or cyclodecanol.

    Substitution: Formation of sulfonamide or sulfonate ester derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclodec-5-yn-1-ol: A cyclic alkyne with a hydroxyl group, similar to the cyclodec-5-yn-1-ol moiety in the compound.

    4-Methylbenzenesulfonic acid: An aromatic sulfonic acid, similar to the 4-methylbenzenesulfonic acid moiety in the compound.

    Cyclodec-5-en-1-ol: A cyclic alkene with a hydroxyl group, similar to the reduced form of cyclodec-5-yn-1-ol.

Uniqueness

Cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of a cyclic alkyne and an aromatic sulfonic acid in a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

25533-78-2

Molekularformel

C17H24O4S

Molekulargewicht

324.4 g/mol

IUPAC-Name

cyclodec-5-yn-1-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H16O.C7H8O3S/c11-10-8-6-4-2-1-3-5-7-9-10;1-6-2-4-7(5-3-6)11(8,9)10/h10-11H,2,4-9H2;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

QZESMHUWOJSAPD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CCCC#CC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.